N-Methylcoclaurine
Description
Significance as a Branch-Point Intermediate in Benzylisoquinoline Alkaloid (BIA) Biosynthesis
(S)-N-Methylcoclaurine occupies a central and critical juncture in the intricate network of BIA biosynthesis. medchemexpress.comnih.gov Its formation from (S)-coclaurine, catalyzed by the enzyme coclaurine (B195748) N-methyltransferase (CNMT), is a key step that channels metabolites into the main BIA pathway. ontosight.ainih.govwikipedia.org From this point, (S)-N-methylcoclaurine acts as a crucial precursor, feeding into several divergent branches of the pathway, each leading to the synthesis of distinct classes of BIAs. frontiersin.orgroyalsocietypublishing.org
The primary fate of (S)-N-methylcoclaurine is its conversion to (S)-reticuline, another central intermediate in BIA metabolism. nih.govroyalsocietypublishing.orgcaltech.edu This conversion involves a two-step enzymatic process. First, the cytochrome P450-dependent monooxygenase (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1 or NMCH) hydroxylates (S)-N-methylcoclaurine to form (S)-3'-hydroxy-N-methylcoclaurine. nih.govnih.govexpasy.org Subsequently, the enzyme 3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase (4'OMT) catalyzes the methylation of this intermediate to produce (S)-reticuline. expasy.orgwikipedia.orgqmul.ac.uk
(S)-Reticuline itself is a major branch-point from which the biosynthesis of numerous important alkaloids diverges, including:
Morphinan (B1239233) alkaloids: such as morphine and codeine. royalsocietypublishing.org
Benzophenanthridine alkaloids: such as sanguinarine (B192314). nih.govnih.gov
Protoberberine alkaloids: such as berberine (B55584). frontiersin.org
Phthalideisoquinoline alkaloids: such as noscapine (B1679977). oup.com
Aporphine (B1220529) alkaloids: such as magnoflorine (B1675912). frontiersin.orgpnas.org
In some plant species, such as the sacred lotus (B1177795) (Nelumbo nucifera), (S)-N-methylcoclaurine can be a direct precursor for certain alkaloids, bypassing the formation of (S)-reticuline. mdpi.combiocrick.com For instance, it can be a substrate for the synthesis of aporphine and bisbenzylisoquinoline alkaloids. mdpi.comresearchgate.net The suppression of the gene for coclaurine N-methyltransferase in opium poppy has been shown to increase the production of papaverine (B1678415), indicating that the N-methylation step is a critical control point in determining the flow of intermediates through different BIA pathways. nih.gov
The central role of (S)-N-methylcoclaurine is further highlighted by its use in synthetic biology and metabolic engineering approaches to produce valuable BIAs in microbial systems like Escherichia coli and Saccharomyces cerevisiae. pnas.orgpnas.org By engineering these microbes to produce (S)-N-methylcoclaurine, researchers can then introduce additional enzymes to create specific, high-value alkaloids. pnas.org
Enzymatic Conversions of (S)-N-Methylcoclaurine:
| Enzyme | Abbreviation | Substrate(s) | Product(s) |
|---|---|---|---|
| (S)-N-methylcoclaurine 3'-hydroxylase | CYP80B1, NMCH | (S)-N-methylcoclaurine, NADPH, O₂ | (S)-3'-hydroxy-N-methylcoclaurine, NADP⁺, H₂O |
| 3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase | 4'OMT | (S)-3'-hydroxy-N-methylcoclaurine, S-adenosyl-L-methionine | (S)-Reticuline, S-adenosyl-L-homocysteine |
| Berbamunine (B191780) synthase | CYP80A1 | (S)-N-methylcoclaurine, (R)-N-methylcoclaurine | Berbamunine |
| Aporphine synthase | CYP80G2 | (S)-N-methylcoclaurine | Proaporphine |
Stereochemical Uniqueness in Plant Metabolic Pathways
The stereochemistry of benzylisoquinoline alkaloids is a defining feature of their biosynthesis and ultimate biological activity. The vast majority of BIAs in plants like opium poppy exist as the (S)-enantiomer, a characteristic that is established early in the pathway by the stereospecific condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde by (S)-norcoclaurine synthase (NCS). oup.comnih.govbiorxiv.org This initial stereochemical configuration is maintained through subsequent enzymatic steps, including the formation of (S)-N-methylcoclaurine.
The (S)-configuration of N-methylcoclaurine is critical for its recognition and processing by downstream enzymes. For example, the enzyme (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) is highly specific for the (S)-enantiomer. oup.com This stereospecificity ensures that the biosynthetic pathway proceeds efficiently towards the formation of (S)-reticuline and its numerous derivatives.
Interestingly, some plants, such as the sacred lotus, produce BIAs with the opposite (R)-stereochemistry. nih.govbiorxiv.org In these plants, a dedicated pathway exists for the synthesis of (R)-N-methylcoclaurine from (R)-norcoclaurine. biorxiv.orgnih.gov In some cases, both (S)- and (R)-N-methylcoclaurine are required for the synthesis of certain alkaloids. For instance, the bisbenzylisoquinoline alkaloid berbamunine is formed by the oxidative coupling of one molecule of (S)-N-methylcoclaurine with one molecule of (R)-N-methylcoclaurine, a reaction catalyzed by berbamunine synthase (CYP80A1).
Recent research has also explored the artificial "flipping" of the stereochemistry of the BIA pathway in engineered microbes. biorxiv.orgnih.gov By introducing specific enzymes, researchers have been able to convert (S)-N-methylcoclaurine to (R)-N-methylcoclaurine, opening up possibilities for the synthetic production of a wider range of BIA stereoisomers. biorxiv.org This highlights the fundamental importance of the stereochemical identity of (S)-N-methylcoclaurine in determining the final alkaloid products of the biosynthetic pathway.
Stereoisomers of this compound in BIA Biosynthesis:
| Stereoisomer | Precursor | Key Role | Example End Products |
|---|---|---|---|
| (S)-N-Methylcoclaurine | (S)-Norcoclaurine | Precursor to (S)-reticuline and a wide range of BIAs. | Morphine, Codeine, Sanguinarine, Berberine |
| (R)-N-Methylcoclaurine | (R)-Norcoclaurine | Precursor to (R)-configured BIAs and a component of some dimeric alkaloids. | Glaziovine, Pronuciferine (B1678250), Berbamunine (with (S)-N-methylcoclaurine) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKVLBSSPUTWLV-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955772 | |
| Record name | 1-[(4-Hydroxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90955772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3423-07-2 | |
| Record name | N-Methylcoclaurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3423-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylcoclaurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003423072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(4-Hydroxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90955772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLCOCLAURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGK4QA23PL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthetic Pathways and Enzymatic Transformations of S N Methylcoclaurine
Precursor Formation from (S)-Norcoclaurine
The journey to (S)-N-methylcoclaurine begins with the precursor molecule, (S)-norcoclaurine. This initial scaffold undergoes sequential enzymatic modifications to yield (S)-N-methylcoclaurine. researchgate.net This conversion is a critical juncture in the BIA pathway, setting the stage for the vast structural diversification that follows. biocrick.com The biosynthesis of (S)-norcoclaurine itself is initiated by the condensation of two L-tyrosine derivatives. mdpi.comresearchgate.net Subsequent enzymatic steps, including O- and N-methylations, convert (S)-norcoclaurine into the central intermediate (S)-reticuline, with (S)-N-methylcoclaurine being a key stepping stone in this process. frontiersin.orgresearchgate.netkspbtjpb.org
Enzymatic Methylation Steps
The transformation of (S)-norcoclaurine to (S)-N-methylcoclaurine is orchestrated by two key methyltransferase enzymes: Norcoclaurine 6-O-methyltransferase (6OMT) and Coclaurine (B195748) N-methyltransferase (CNMT). frontiersin.org These enzymes catalyze the addition of methyl groups to specific positions on the norcoclaurine molecule, a process essential for creating the correct chemical architecture for downstream enzymes. mdpi.com
Coclaurine N-Methyltransferase (CNMT) Activity
Following the action of 6OMT, Coclaurine N-methyltransferase (CNMT) catalyzes the N-methylation of (S)-coclaurine to produce (S)-N-methylcoclaurine. wikipedia.org This step is vital as the N-methyl group is a prerequisite for the activity of many subsequent enzymes in the pathway and is a common feature of many bioactive BIAs. nih.govnih.gov
The crystal structure of CNMT reveals a typical class I methyltransferase fold, characterized by an α/β Rossmann fold that forms the binding domain for the cofactor S-adenosyl-L-methionine (AdoMet). nih.govsmolecule.com This core domain is capped by a predominantly alpha-helical domain responsible for recognizing and binding the BIA substrate. nih.govsmolecule.com The active site of CNMT is relatively compact, with a volume of approximately 387 ų. nih.govsmolecule.com This compact nature is shaped by an extended loop (residues 249–260) and residues from helix α4 (residues 64–82), which are positioned closer to the substrate binding pocket compared to related enzymes. nih.govsmolecule.com Key amino acid residues within the active site, such as Tyr79 and Glu96 in the Aristolochia fimbriata CNMT, are predicted to be crucial for the methyl transfer reaction. psu.edu
The enzymatic reaction of CNMT is proposed to follow an SN2-type mechanism. psu.edu At physiological pH, the amino group of the coclaurine substrate is predominantly protonated. smolecule.com Key catalytic residues within the active site are believed to facilitate the deprotonation of this ammonium (B1175870) ion, a necessary step for the nucleophilic attack on the methyl group of the SAM cofactor. nih.gov
CNMT from Coptis japonica has been shown to exhibit broad substrate specificity, capable of methylating various tetrahydroisoquinoline alkaloids. nih.govnih.govtandfonline.com While its primary substrate is (S)-coclaurine, it can also act on other related compounds, including norlaudanosoline and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. nih.govnih.gov However, the enzyme shows a preference for the (S)-configuration of its substrates. cjnmcpu.com Interestingly, some CNMTs, like the one from Papaver somniferum, can also utilize 4'-O-methylcoclaurine and norlaudanine as substrates. uniprot.org
The kinetic parameters of CNMT have been determined for various substrates, providing insights into its catalytic efficiency. These values can vary depending on the specific enzyme source and the substrate being tested.
Kinetic Parameters of Coclaurine N-Methyltransferase (CNMT)
| Enzyme Source | Substrate | Kₘ (μM) | kcat (min⁻¹) | kcat/Kₘ (min⁻¹μM⁻¹) x 10⁻³ | Reference |
|---|---|---|---|---|---|
| Coptis japonica | Heliamine | 311 ± 18 | 35.9 ± 0.6 | 120 ± 7.3 | nih.govsmolecule.com |
| Coptis japonica | Norcoclaurine | 265 ± 31 | 31.9 ± 1.1 | 120 ± 14 | smolecule.com |
| Coptis japonica | Norreticuline | 380 | - | - | nih.gov |
Role of S-Adenosyl-L-Methionine (SAM) as a Methyl Donor
The biosynthesis of (S)-N-methylcoclaurine from its precursor, (S)-coclaurine, is a critical N-methylation step catalyzed by the enzyme (S)-coclaurine-N-methyltransferase (CNMT). nih.govwikipedia.orgresearchgate.net This reaction is fundamentally dependent on S-Adenosyl-L-methionine (SAM) as the methyl group donor. wikipedia.orgontosight.ai SAM, a ubiquitous molecule in biological systems, provides the activated methyl group necessary for the enzymatic transfer to the secondary amine of (S)-coclaurine, yielding the tertiary amine (S)-N-methylcoclaurine and S-adenosyl-L-homocysteine as a byproduct. wikipedia.orgbiocyc.org
The enzyme CNMT exhibits a high degree of specificity for its substrates, predominantly targeting the secondary amine of (S)-coclaurine. nih.gov This methylation is a recurring and vital modification in the biosynthesis of many plant alkaloids, influencing their physicochemical properties, stability, and biological activity. biocrick.comresearchgate.net The transfer of the methyl group from SAM is a highly efficient and regio/stereospecific process, ensuring the correct formation of (S)-N-methylcoclaurine, which is essential for subsequent enzymatic reactions in the BIA pathway. nih.gov The availability and regeneration of SAM are therefore crucial for maintaining the flux through this central biosynthetic route. researchgate.net
Downstream Metabolic Fates and Product Diversification
Following its synthesis, (S)-N-methylcoclaurine serves as a crucial branch-point intermediate, channeling metabolism towards a vast array of BIA subclasses. oup.compnas.org Its downstream metabolic fate is primarily determined by the action of specific hydroxylases and further enzymatic modifications, leading to the formation of key intermediates like (S)-reticuline and subsequent diversification into major BIA classes. biocrick.comfrontiersin.orgnih.gov
Hydroxylation to (S)-3′-Hydroxy-N-Methylcoclaurine
A pivotal step in the downstream metabolism of (S)-N-methylcoclaurine is its hydroxylation at the 3′ position to form (S)-3′-hydroxy-N-methylcoclaurine. researchgate.netcjnmcpu.com This reaction is a critical prerequisite for the subsequent formation of (S)-reticuline, a central intermediate in the biosynthesis of a multitude of BIAs. nih.govfrontiersin.orgcaltech.edu
The 3′-hydroxylation of (S)-N-methylcoclaurine is catalyzed by a highly specific cytochrome P450-dependent monooxygenase known as (S)-N-methylcoclaurine 3′-hydroxylase (NMCH), which belongs to the CYP80B subfamily. cjnmcpu.comkspbtjpb.orgchalmers.se This enzyme has been identified and characterized in several BIA-producing plant species, including Eschscholzia californica (California poppy), Papaver somniferum (opium poppy), and Corydalis yanhusuo. nih.govcjnmcpu.comchalmers.se
NMCH exhibits strict regio- and stereospecificity, exclusively hydroxylating the (S)-enantiomer of N-methylcoclaurine at the 3′ position. oup.comscholaris.ca The reaction requires the presence of a reduced NADPH-cytochrome P450 reductase and molecular oxygen. uniprot.org The enzyme's high substrate specificity underscores its critical role in directing the biosynthetic pathway towards the formation of (S)-reticuline and its derivatives. cjnmcpu.com In some species, the expression of the gene encoding NMCH is inducible, for instance by methyl jasmonate, suggesting a role in plant defense responses. nih.gov
Studies have revealed the existence of multiple isozymes of CYP80B1/NMCH in various plant species. nih.govkspbtjpb.org For example, two alleles encoding CYP80B1 were isolated from Eschscholzia californica, both of which were functionally expressed and shown to catalyze the 3'-hydroxylation of (S)-N-methylcoclaurine. nih.gov Similarly, two to three genes encoding this enzyme appear to be present in opium poppy. kspbtjpb.org
The functional characterization of these isozymes has provided insights into their kinetic properties and substrate specificities. For instance, the CYP80B1 from Eschscholzia californica was found to have a pH optimum of 7.5, a temperature optimum of 35°C, and a K_m value of 15 µM for (S)-N-methylcoclaurine. nih.gov In Corydalis yanhusuo, the K_m and K_cat of its NMCH (CyNMCH) were estimated and compared to those from other species, highlighting potential differences in catalytic efficiency. chalmers.seresearchgate.net Interestingly, while most characterized CYP80B enzymes show a strong requirement for the N-methyl group for hydroxylase activity, a CYP80B from Stephania tetrandra (StCYP80B) was found to catalyze the 3'-hydroxylation of both this compound and coclaurine, indicating an expanded substrate selectivity. cjnmcpu.com
| Parameter | Value | Source |
|---|---|---|
| pH Optimum | 7.5 | nih.gov |
| Temperature Optimum | 35°C | nih.gov |
| K_m for (S)-N-methylcoclaurine | 15 µM | nih.gov |
Formation of (S)-Reticuline
(S)-Reticuline is a cornerstone intermediate in BIA biosynthesis, serving as the precursor to a vast number of alkaloid subclasses. oup.comfrontiersin.orgnih.govresearchgate.netfrontiersin.org Its formation from (S)-3′-hydroxy-N-methylcoclaurine involves a final methylation step. This reaction is catalyzed by the enzyme 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT), which transfers a methyl group from SAM to the 4′-hydroxyl group of the substrate. caltech.eduresearchgate.netnih.gov
The sequential action of NMCH and 4'OMT completes the conversion of (S)-N-methylcoclaurine to (S)-reticuline, a process that has been successfully reconstructed in microbial systems like Saccharomyces cerevisiae and Escherichia coli for the biotechnological production of BIAs. caltech.eduscribd.comscholaris.ca The strict substrate specificity of the enzymes involved ensures the efficient and controlled synthesis of this pivotal branch-point metabolite. nih.gov
Diversification to Major BIA Classes
Morphine and Morphinan (B1239233) Alkaloid Biosynthesis
The journey from (S)-N-methylcoclaurine to the potent analgesic morphine is a multi-step enzymatic cascade. A key initial transformation is the 3'-hydroxylation of (S)-N-methylcoclaurine, a reaction catalyzed by the cytochrome P450 enzyme (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1 or NMCH). researchgate.netnih.govroyalsocietypublishing.org This step yields (S)-3'-hydroxy-N-methylcoclaurine. Subsequently, 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) acts on this intermediate to produce the central branch-point metabolite, (S)-reticuline. royalsocietypublishing.orgnih.gov
(S)-Reticuline is a critical juncture, as its (S)-configuration is essential for entering the morphine biosynthetic branch. nih.gov The pathway then proceeds through a series of complex reactions, including epimerization to (R)-reticuline, oxidative coupling to form the morphinan skeleton, and further modifications to yield thebaine, codeine, and ultimately, morphine. nih.govpnas.org The initial steps converting (S)-N-methylcoclaurine to (S)-reticuline are therefore foundational for the entire morphinan alkaloid pathway. researchgate.netnih.gov
| Enzyme | Substrate | Product | Role in Morphine Biosynthesis |
| (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1/NMCH) | (S)-N-Methylcoclaurine | (S)-3'-hydroxy-N-methylcoclaurine | Catalyzes the essential 3'-hydroxylation step. researchgate.netnih.govroyalsocietypublishing.org |
| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) | (S)-3'-hydroxy-N-methylcoclaurine | (S)-Reticuline | Forms the key branch-point intermediate (S)-reticuline. royalsocietypublishing.orgnih.gov |
Protoberberine and Berberine (B55584) Alkaloid Pathways
(S)-N-Methylcoclaurine is also a precursor to the protoberberine and berberine alkaloids, a class of compounds known for their antimicrobial and other medicinal properties. Similar to the morphine pathway, the biosynthesis of protoberberines from (S)-N-methylcoclaurine proceeds through the formation of (S)-reticuline. nih.govfrontiersin.org
The conversion of (S)-N-methylcoclaurine to (S)-reticuline involves the same initial enzymatic steps: 3'-hydroxylation by (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B) and subsequent 4'-O-methylation by 4'OMT. nih.govresearchgate.net Once (S)-reticuline is formed, the berberine bridge enzyme (BBE) catalyzes a crucial step, the oxidative cyclization of the N-methyl group of (S)-reticuline to form the protoberberine skeleton of (S)-scoulerine. nih.govfrontiersin.org This reaction marks the commitment of the pathway towards protoberberine and subsequently berberine biosynthesis. Further enzymatic modifications on (S)-scoulerine lead to the diverse array of protoberberine alkaloids. nih.gov
| Enzyme | Substrate | Product | Role in Protoberberine/Berberine Biosynthesis |
| (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B) | (S)-N-Methylcoclaurine | (S)-3'-hydroxy-N-methylcoclaurine | Initiates the pathway towards (S)-reticuline. nih.govresearchgate.net |
| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) | (S)-3'-hydroxy-N-methylcoclaurine | (S)-Reticuline | Produces the central intermediate (S)-reticuline. nih.govfrontiersin.org |
| Berberine bridge enzyme (BBE) | (S)-Reticuline | (S)-Scoulerine | Catalyzes the formation of the protoberberine skeleton. nih.govfrontiersin.org |
Noscapine (B1679977) Biosynthesis
The biosynthesis of noscapine, an antitussive and potential anticancer agent, also originates from (S)-N-methylcoclaurine via the intermediate (S)-reticuline. royalsocietypublishing.orgnih.gov The pathway to noscapine shares its initial steps with morphine and berberine biosynthesis, highlighting the central role of (S)-reticuline. nih.gov
From (S)-reticuline, the pathway to noscapine diverges. The berberine bridge enzyme (BBE) converts (S)-reticuline to (S)-scoulerine. royalsocietypublishing.org This is followed by a series of enzymatic reactions, including methylation by (S)-scoulerine-9-O-methyltransferase (SOMT) to yield (S)-tetrahydrocolumbamine, and subsequent conversion to (S)-canadine by canadine (B1168894) synthase (CAS). royalsocietypublishing.orgnih.gov (S)-canadine is then N-methylated to (S)-N-methylcanadine, a key intermediate in the final stages of noscapine biosynthesis. royalsocietypublishing.orgnih.gov The pathway then proceeds through a series of hydroxylations and other modifications to ultimately yield noscapine. royalsocietypublishing.orgnih.gov
| Enzyme | Precursor | Product | Role in Noscapine Biosynthesis |
| Enzymes leading to (S)-Reticuline | (S)-N-Methylcoclaurine | (S)-Reticuline | Provides the essential branch-point intermediate. royalsocietypublishing.orgnih.gov |
| Berberine bridge enzyme (BBE) | (S)-Reticuline | (S)-Scoulerine | First committed step towards the noscapine backbone. royalsocietypublishing.org |
| (S)-scoulerine-9-O-methyltransferase (SOMT) | (S)-Scoulerine | (S)-Tetrahydrocolumbamine | Further modifies the protoberberine structure. royalsocietypublishing.orgnih.gov |
| Canadine synthase (CAS) | (S)-Tetrahydrocolumbamine | (S)-Canadine | Forms a key intermediate in the pathway. royalsocietypublishing.orgnih.gov |
| Tetrahydroprotoberberine N-methyltransferase (TNMT) | (S)-Canadine | (S)-N-Methylcanadine | Leads to a direct precursor of noscapine. royalsocietypublishing.orgnih.gov |
Sanguinarine (B192314) Biosynthesis
Sanguinarine, a benzophenanthridine alkaloid with antimicrobial properties, shares its early biosynthetic pathway with morphine, originating from (S)-N-methylcoclaurine. researchgate.netnih.gov The initial enzymatic steps that convert (S)-norcoclaurine to (S)-N-methylcoclaurine and then to the pivotal intermediate (S)-reticuline are common to both sanguinarine and morphine biosynthesis. researchgate.netnih.gov
The enzyme (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) is crucial in this shared pathway, catalyzing the formation of (S)-3'-hydroxy-N-methylcoclaurine, the direct precursor to (S)-reticuline. nih.govnih.gov From (S)-reticuline, the pathway to sanguinarine diverges, with the berberine bridge enzyme (BBE) catalyzing the conversion of (S)-reticuline to (S)-scoulerine, the first committed step towards sanguinarine. nih.govresearchgate.net A series of subsequent enzymatic reactions, including hydroxylations and the formation of a methylenedioxy bridge, ultimately lead to the formation of sanguinarine. researchgate.net
| Enzyme | Precursor | Product | Role in Sanguinarine Biosynthesis |
| (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) | (S)-N-Methylcoclaurine | (S)-3'-hydroxy-N-methylcoclaurine | A key enzyme in the common pathway leading to (S)-reticuline. nih.govnih.gov |
| Berberine bridge enzyme (BBE) | (S)-Reticuline | (S)-Scoulerine | The first committed step in the sanguinarine-specific branch. nih.govresearchgate.net |
Bisbenzylisoquinoline Alkaloid Formation (e.g., Berbamunine (B191780), Guattegaumerine, Magnocurarine, Armepavine)
(S)-N-Methylcoclaurine serves as a direct monomeric unit in the formation of bisbenzylisoquinoline alkaloids (BIAs), which are essentially dimers of benzylisoquinoline molecules. mdpi.com These complex alkaloids, including berbamunine, are formed through oxidative coupling of two this compound molecules. In some plant species, such as Nelumbo nucifera (sacred lotus), this compound is a key branch point intermediate leading to the formation of both aporphine (B1220529) and bisbenzylisoquinoline alkaloids. mdpi.comresearchgate.net Armepavine, a 7-O- and N-methylated derivative of coclaurine, is another BIA derived from the same pathway. mdpi.com
Enzymatic C-O Coupling by CYP80A
A key enzyme family involved in the formation of bisbenzylisoquinoline alkaloids is the cytochrome P450 family CYP80. Specifically, enzymes belonging to the CYP80A subfamily, such as berbamunine synthase, catalyze the intermolecular C-O phenol (B47542) coupling of two this compound units. oup.com Research has shown that NnCYP80A from Nelumbo nucifera can catalyze the C-O coupling of both (R)- and (S)-N-methylcoclaurine to produce bisbenzylisoquinoline alkaloids with different linkages. nih.govscispace.com This enzymatic step is crucial for creating the characteristic dimeric structure of these alkaloids.
| Enzyme Family | Substrate | Product | Function |
| CYP80A (e.g., Berbamunine synthase) | (S)-N-Methylcoclaurine and/or (R)-N-Methylcoclaurine | Bisbenzylisoquinoline alkaloids (e.g., Berbamunine) | Catalyzes intermolecular C-O phenol coupling. oup.comnih.govscispace.com |
Aporphine Alkaloid Production (e.g., Pronuciferine)
(S)-N-Methylcoclaurine is also a precursor for the biosynthesis of aporphine alkaloids, such as pronuciferine (B1678250). mdpi.comresearchgate.net In plants like the sacred lotus (B1177795) (Nelumbo nucifera), this compound acts as a significant branch point intermediate, leading to both aporphine and bisbenzylisoquinoline alkaloids. mdpi.comnih.gov
The formation of aporphine alkaloids from this compound involves intramolecular C-C or C-O phenol coupling reactions, which are often catalyzed by cytochrome P450 enzymes. oup.com For instance, research has shown that NnCYP80G from Nelumbo nucifera can catalyze C-C coupling in aporphine alkaloid synthesis using (S)-N-methylcoclaurine as a substrate, among others. nih.govmdpi.com This reaction leads to the characteristic tetracyclic aporphine core structure. In some cases, the proaporphine alkaloid pronuciferine is formed, which can be a precursor to other aporphine alkaloids like nuciferine (B1677029). biorxiv.orgresearchgate.net
| Enzyme Family | Substrate | Product | Function |
| CYP80G (e.g., Corytuberine synthase) | (S)-N-Methylcoclaurine | Aporphine alkaloids (e.g., Pronuciferine) | Catalyzes intramolecular C-C phenol coupling. nih.govnih.govmdpi.com |
Enzymatic C-C Phenol Coupling by CYP80G2
The formation of the aporphine alkaloid scaffold from benzylisoquinoline precursors is a critical branching point in alkaloid biosynthesis, achieved through intramolecular C-C phenol coupling. This reaction is catalyzed by specific cytochrome P450 enzymes, notably CYP80G2. nih.govnih.gov
Identified and characterized from cultured Coptis japonica cells, CYP80G2 is a cytochrome P450-dependent monooxygenase that facilitates the intramolecular C-C phenol coupling of the (S)-configured benzylisoquinoline alkaloid, (S)-reticuline, to form the aporphine alkaloid (S)-corytuberine. nih.govnih.govresearchgate.net This conversion is a key step in the biosynthesis of magnoflorine (B1675912). nih.gov The reaction requires NADPH and oxygen and is inhibited by typical P450 inhibitors, confirming its identity as a P450-catalyzed process. nih.gov
While the primary substrate for CYP80G2 in magnoflorine biosynthesis is (S)-reticuline, studies on substrate specificity have revealed that the enzyme exhibits a degree of promiscuity. nih.govcore.ac.uk It can accept several other tetrahydrobenzylisoquinoline alkaloids as substrates, including (S)-N-methylcoclaurine itself. nih.govcore.ac.uk This suggests that the enzyme's recognition is primarily focused on the A-ring of the substrate molecule. core.ac.uk In the sacred lotus (Nelumbo nucifera), an ortholog, NnCYP80G, also catalyzes C-C coupling and shows broad substrate selectivity, using both (R)-N-methylcoclaurine and (S)-N-methylcoclaurine. researchgate.net This intramolecular C-C coupling represents a significant mechanism for increasing the structural diversity of benzylisoquinoline alkaloids in plants. nih.govbiocrick.com
Table 1: Characteristics of CYP80G2 Enzyme
| Feature | Description | Source(s) |
| Enzyme Name | CYP80G2 / Corytuberine synthase | nih.govnih.gov |
| Enzyme Class | Cytochrome P450-dependent monooxygenase | nih.govnih.gov |
| Source Organism | Coptis japonica | nih.govcore.ac.uk |
| Reaction Catalyzed | Intramolecular C-C phenol coupling | nih.govnih.gov |
| Primary Substrate | (S)-Reticuline | nih.govnih.gov |
| Product | (S)-Corytuberine | nih.govnih.gov |
| Other Accepted Substrates | (S)-N-Methylcoclaurine, (R,S)-norreticuline, orientaline, (S)-coclaurine, codamine | nih.govcore.ac.uk |
| Cofactors | NADPH, O₂ | nih.gov |
| Biosynthetic Pathway | Magnoflorine biosynthesis | nih.gov |
Involvement of (R)-N-Methylcoclaurine in Specialized Pathways
While the (S)-enantiomer of this compound is a central intermediate in the biosynthesis of many well-known alkaloids, its stereoisomer, (R)-N-methylcoclaurine, serves as a specific precursor in distinct and specialized biosynthetic pathways. pnas.org The metabolism of benzylisoquinoline alkaloids in the sacred lotus (Nelumbo nucifera), for instance, is marked by an abundance of BIAs with the (R)-stereochemical configuration. nih.gov
In N. nucifera, (R)-N-methylcoclaurine is stereospecifically converted by the enzyme NnCYP80G to the proaporphine alkaloid glaziovine. nih.govresearchgate.net This pathway highlights a dedicated (R)-route to aporphine alkaloids that diverges significantly from the more common (S)-reticuline-centric pathways found in plants like opium poppy. nih.gov
Furthermore, (R)-N-methylcoclaurine is a key building block in the formation of dimeric bisbenzylisoquinoline alkaloids. The enzyme berbamunine synthase (CYP80A1), a cytochrome P450 enzyme, catalyzes the intermolecular C-O phenol coupling of one molecule of (S)-N-methylcoclaurine with one molecule of (R)-N-methylcoclaurine to produce berbamunine. nih.govpnas.orgresearchgate.net The same enzyme can also couple two molecules of (R)-N-methylcoclaurine to form the dimer guattegaumerine. pnas.orgexpasy.org These pathways underscore the importance of the (R)-stereoisomer in generating a unique class of dimeric alkaloids with complex structures.
Table 2: Alkaloids Derived from (R)-N-Methylcoclaurine
| Precursor(s) | Enzyme | Product | Alkaloid Class | Source(s) |
| (R)-N-Methylcoclaurine | NnCYP80G | Glaziovine | Proaporphine | nih.govresearchgate.net |
| (R)-N-Methylcoclaurine + (S)-N-Methylcoclaurine | Berbamunine synthase (CYP80A1) | Berbamunine | Bisbenzylisoquinoline | nih.govpnas.org |
| (R)-N-Methylcoclaurine + (R)-N-Methylcoclaurine | Berbamunine synthase (CYP80A1) | Guattegaumerine | Bisbenzylisoquinoline | pnas.orgexpasy.org |
The existence of pathways utilizing (R)-N-methylcoclaurine necessitates a mechanism for inverting the stereochemistry of the more commonly synthesized (S)-enantiomer. While the specific enzymes responsible for the direct epimerization of (S)-N-methylcoclaurine to (R)-N-methylcoclaurine in planta have not been definitively elucidated, in vitro and engineered systems have provided significant insight into this stereochemical conversion. pnas.org
Recent research has shown that variants of the dehydroreticuline synthase–dehydroreticuline reductase (DRS-DRR) enzyme system are capable of converting (S)-N-methylcoclaurine to (R)-N-methylcoclaurine in vitro. pnas.org This two-step oxidation-reduction process is analogous to the mechanism used by reticuline (B1680550) epimerase (REPI), a fusion protein that converts (S)-reticuline to (R)-reticuline in opium poppy. pnas.orgresearchgate.net
Leveraging this knowledge, an artificial stereochemical inversion pathway has been successfully implemented in engineered yeast. nih.gov This synthetic biology approach utilized the unique substrate specificity of dehydroreticuline synthase from the common poppy (Papaver rhoeas), which shows a preference for (S)-N-methylcoclaurine, paired with a dehydroreticuline reductase. nih.govresearchgate.net This engineered enzymatic couple effectively catalyzed the stereochemical inversion, enabling the de novo synthesis of (R)-N-methylcoclaurine from (S)-pathway intermediates. nih.gov This demonstrates a viable, albeit engineered, mechanism for flipping the stereocenter at C1, a crucial step for accessing the specialized pathways derived from (R)-N-methylcoclaurine.
Genetic and Molecular Regulation of S N Methylcoclaurine Biosynthetic Pathway
Identification and Characterization of Encoding Genes
The conversion of precursor molecules into (S)-N-methylcoclaurine and its subsequent transformation into the central intermediate (S)-reticuline is orchestrated by a series of specific enzymes. The genes encoding these enzymes have been identified and characterized in various plant species, providing a molecular roadmap of this biosynthetic segment.
The journey to (S)-reticuline begins with the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine, a reaction catalyzed by (S)-norcoclaurine synthase (NCS) nih.govnih.govresearchgate.netnih.govnih.gov. Subsequently, a cascade of methylation and hydroxylation reactions occurs. Three key methyltransferases, namely (S)-norcoclaurine 6-O-methyltransferase (6OMT) , (S)-coclaurine N-methyltransferase (CNMT) , and (S)-3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) , are involved in these steps nih.govfrontiersin.orgnih.gov. These enzymes catalyze the transfer of methyl groups to their respective substrates.
A crucial hydroxylation step is mediated by a cytochrome P450 enzyme, (S)-N-methylcoclaurine 3′-hydroxylase (NMCH or CYP80B1) , which introduces a hydroxyl group at the 3' position of (S)-N-methylcoclaurine frontiersin.orgnih.govresearchgate.net. The final step in this sequence is the methylation of (S)-3′-hydroxy-N-methylcoclaurine by 4'OMT to yield (S)-reticuline maxapress.comresearchgate.net. From (S)-reticuline, the BIA pathway diverges into numerous branches leading to the synthesis of a vast array of alkaloids, including morphine, codeine, sanguinarine (B192314), and berberine (B55584) nih.gov.
Table 1: Key Enzymes and Encoding Genes in the Biosynthesis of (S)-Reticuline from (S)-Norcoclaurine
| Enzyme | Abbreviation | Gene Name | Function |
|---|---|---|---|
| (S)-Norcoclaurine synthase | NCS | NCS | Catalyzes the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine. |
| (S)-Norcoclaurine 6-O-methyltransferase | 6OMT | 6OMT | Methylates the 6-hydroxyl group of (S)-norcoclaurine to form (S)-coclaurine. |
| (S)-Coclaurine N-methyltransferase | CNMT | CNMT | Methylates the secondary amine of (S)-coclaurine to form (S)-N-methylcoclaurine. |
| (S)-N-Methylcoclaurine 3′-hydroxylase | NMCH | CYP80B1 | Hydroxylates (S)-N-methylcoclaurine at the 3' position to form (S)-3'-hydroxy-N-methylcoclaurine. |
| (S)-3′-Hydroxy-N-methylcoclaurine 4′-O-methyltransferase | 4′OMT | 4'OMT | Methylates the 4'-hydroxyl group of (S)-3'-hydroxy-N-methylcoclaurine to form (S)-reticuline. |
Transcriptional Control Mechanisms
The expression of the genes involved in the (S)-N-methylcoclaurine biosynthetic pathway is tightly regulated by a complex network of transcription factors (TFs). These regulatory proteins bind to specific DNA sequences in the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription in response to developmental cues and environmental stimuli.
Several families of transcription factors have been implicated in the regulation of BIA biosynthesis, including the WRKY , basic helix-loop-helix (bHLH) , MYB , and APETALA2/ethylene-responsive factor (AP2/ERF) families nih.govnih.govresearchgate.net. For instance, studies in lotus (B1177795) (Nelumbo nucifera) have shown that the expression of a putative CYP80G2 gene and a WRKY transcription factor is correlated with the accumulation of nuciferine (B1677029) and N-nornuciferine, which are derived from (S)-N-methylcoclaurine mendeley.com.
The regulation of this pathway is often orchestrated by a signaling cascade initiated by the plant hormone jasmonic acid (JA) and its derivatives, collectively known as jasmonates. Jasmonates are key signaling molecules in plant defense responses and can induce the expression of many secondary metabolite biosynthetic genes, including those in the BIA pathway. This induction is mediated by the aforementioned transcription factor families, which act as downstream components of the JA signaling cascade nih.govnih.govresearchgate.net. The interplay between different transcription factors allows for a fine-tuned and coordinated regulation of the entire biosynthetic pathway, ensuring an efficient production of (S)-N-methylcoclaurine and its downstream products.
Table 2: Major Transcription Factor Families Regulating Benzylisoquinoline Alkaloid Biosynthesis
| Transcription Factor Family | Abbreviation | Known Roles in Alkaloid Biosynthesis |
|---|---|---|
| WRKY | WRKY | Involved in the regulation of BIA biosynthesis, often in response to stress signals. |
| Basic helix-loop-helix | bHLH | Regulate the expression of various biosynthetic genes in alkaloid pathways. |
| Myeloblastosis | MYB | Act as transcriptional activators or repressors of secondary metabolite biosynthesis. |
| APETALA2/Ethylene-responsive factor | AP2/ERF | Mediate responses to developmental and environmental signals, including jasmonate signaling. |
Tissue-Specific Expression and Accumulation Patterns
The expression of genes encoding the enzymes of the (S)-N-methylcoclaurine pathway and the subsequent accumulation of BIAs are often confined to specific tissues and cell types within the plant. This spatial regulation is a hallmark of plant secondary metabolism and is crucial for the physiological function of these compounds.
In Coptis species, for example, the expression of genes such as NCS, 6OMT, and 4'OMT is predominantly observed in the roots and rhizomes rather than in the leaves frontiersin.org. This tissue-specific expression pattern correlates with the accumulation of protoberberine alkaloids, which are downstream products of (S)-reticuline, in these underground organs.
Similarly, in the opium poppy (Papaver somniferum), transcripts for CYP80B1 (NMCH) have been detected in various organs, including the root, stem, and leaf nih.gov. The differential expression of BIA biosynthetic genes in specific tissues leads to the accumulation of distinct alkaloid profiles in different parts of the plant. For instance, the genes involved in the later stages of morphine and noscapine (B1679977) biosynthesis are primarily expressed in the latex of the poppy capsule, which is the main site of accumulation for these alkaloids nih.gov. This tissue-specific gene expression is a direct consequence of the regulatory networks discussed in the previous section, where transcription factors direct the precise spatial and temporal activation of the biosynthetic pathway.
Metabolic Engineering and Synthetic Biology Strategies for S N Methylcoclaurine and Derived Alkaloids
Heterologous Production in Engineered Microbial Hosts
The reconstruction of BIA biosynthetic pathways in microbial hosts has been a key strategy for producing (S)-N-methylcoclaurine and its derivatives. This involves expressing a series of plant-derived enzymes in a microbial chassis. The pathway to (S)-N-methylcoclaurine involves several key enzymatic steps, starting from the precursor (S)-norcoclaurine. The enzymes norcoclaurine 6-O-methyltransferase (6OMT) and coclaurine (B195748) N-methyltransferase (CNMT) are crucial for its synthesis.
Saccharomyces cerevisiae has emerged as a robust platform for producing complex plant secondary metabolites like BIAs. nih.govresearchgate.netnih.gov Its eukaryotic nature makes it particularly suitable for expressing plant-derived cytochrome P450 enzymes, which are often involved in BIA biosynthesis. engconfintl.org Researchers have successfully engineered yeast to produce various BIAs by introducing the necessary biosynthetic genes. nih.govcaltech.edu
One of the significant achievements in this area was the engineering of yeast to produce (S)-reticuline, a key intermediate derived from (S)-N-methylcoclaurine. nih.govcaltech.edu This was accomplished by expressing a suite of enzymes including 6OMT and CNMT. researchgate.net The production of (S)-reticuline in yeast has been demonstrated both by feeding precursors like norlaudanosoline and through de novo synthesis from simple sugars. researchgate.netnih.gov In one instance, the production of (S)-reticuline in yeast reached 4.6 g/L by introducing a new tyrosine hydroxylase ortholog, adjusting gene copy numbers, and deleting host oxidoreductases that consume a key precursor. nih.gov
| Enzyme | Abbreviation | Function in Pathway | Source Organism Example |
|---|---|---|---|
| Norcoclaurine 6-O-methyltransferase | 6OMT | Methylates (S)-norcoclaurine to (S)-coclaurine | Papaver somniferum |
| Coclaurine N-methyltransferase | CNMT | N-methylates (S)-coclaurine to (S)-N-methylcoclaurine | Papaver somniferum |
| (S)-N-methylcoclaurine 3'-hydroxylase | NMCH (CYP80B1) | Hydroxylates (S)-N-methylcoclaurine | Eschscholzia californica |
| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | Methylates (S)-3'-hydroxy-N-methylcoclaurine to (S)-reticuline | Papaver somniferum |
Escherichia coli is another widely used microbial host for the heterologous production of BIAs due to its rapid growth and well-understood genetics. nih.gov While E. coli can be highly efficient for many biosynthetic pathways, the expression of functional plant cytochrome P450 enzymes can be challenging due to the lack of endoplasmic reticulum. nih.gov Despite this, significant progress has been made in producing BIAs in E. coli.
Researchers have successfully reconstructed the biosynthetic pathway for (S)-reticuline in E. coli. researchgate.net This was achieved by expressing genes for monoamine oxidase (MAO), norcoclaurine synthase (NCS), 6OMT, CNMT, and 4'OMT. researchgate.net In one study, transgenic E. coli was used to produce (S)-reticuline from dopamine (B1211576), achieving a yield of 55 mg/liter within an hour. nih.gov Co-culture systems combining engineered E. coli and S. cerevisiae have also been developed to leverage the strengths of both organisms. nih.govresearchgate.net In such systems, E. coli produces intermediates like (S)-reticuline, which are then converted to more complex alkaloids by yeast expressing the necessary downstream enzymes. nih.govnih.gov
A major goal in metabolic engineering is the de novo production of valuable compounds from simple, inexpensive carbon sources like glucose. nih.govresearchgate.netgoogle.com This approach eliminates the need for costly precursor feeding and allows for a more sustainable and economically viable production process. In the context of BIAs, this involves engineering the host's central metabolism to channel carbon flux towards the synthesis of the primary precursor, L-tyrosine, and subsequently through the entire BIA pathway.
Significant strides have been made in the de novo biosynthesis of BIAs in both yeast and E. coli. For instance, engineered S. cerevisiae has been shown to produce (S)-reticuline from glucose, with initial titers of 80.60 µg/L. nih.gov Through further metabolic pathway modifications, this was dramatically increased. nih.gov These modifications often involve overexpressing key enzymes in the upstream aromatic amino acid pathway and knocking out competing pathways to enhance the supply of precursors. nih.gov While the complete de novo synthesis of (S)-N-methylcoclaurine has been a stepping stone to other molecules, the principles established for related compounds are directly applicable.
Enzyme Engineering for Optimized Catalytic Performance
The efficiency of a heterologous biosynthetic pathway is often limited by the performance of the individual enzymes. Enzyme engineering strategies are therefore crucial for optimizing the production of (S)-N-methylcoclaurine and other BIAs.
Directed mutagenesis is a powerful tool for improving enzyme function. By making specific changes to the amino acid sequence of an enzyme, it is possible to enhance its catalytic activity, alter its substrate specificity, or improve its stability in the microbial host. nih.gov For example, the crystal structure of coclaurine N-methyltransferase (CNMT) has been determined, providing insights into its active site architecture. nih.govnih.gov This structural information, combined with mutagenesis studies, can guide the engineering of CNMT variants with improved properties for the production of BIAs. nih.govnih.gov
In one study, a variant of N-methylcoclaurine hydroxylase was engineered to have activity on a non-native substrate, coclaurine, which enabled the de novo biosynthesis of norreticuline. nih.gov Similarly, a variant of scoulerine (B1208951) 9-O-methyltransferase with seven amino acid mutations resulted in a 35-fold increase in tetrahydropapaverine titers. nih.gov
Identifying and overcoming metabolic bottlenecks is a key aspect of optimizing heterologous production pathways. nih.gov These bottlenecks can occur at various points, including low enzyme expression, poor enzyme activity, accumulation of toxic intermediates, or insufficient precursor supply. researchgate.net
| Strategy | Description | Example Application |
|---|---|---|
| Enzyme Tuning | Optimizing the expression levels of pathway enzymes to balance metabolic flux. | Varying promoter strength and gene copy numbers for BIA pathway genes in yeast. nih.gov |
| Host Engineering | Modifying the host's native metabolism to increase precursor supply or eliminate competing pathways. | Knocking out seven oxidoreductase genes in S. cerevisiae to prevent consumption of 4-HPAA. nih.gov |
| Enzyme Engineering | Improving the catalytic efficiency and substrate specificity of pathway enzymes through mutagenesis. | Engineering this compound hydroxylase to accept a non-native substrate. nih.gov |
| Transport Engineering | Introducing transporters to facilitate the export of the final product or toxic intermediates. | Expressing a plant-derived transporter in E. coli to increase reticuline (B1680550) secretion. biorxiv.org |
Genetic Manipulation in Plant Systems for Pathway Enhancement
The enhancement of (S)-N-Methylcoclaurine and its derived benzylisoquinoline alkaloids (BIAs) in plant systems has been a significant goal of metabolic engineering. Genetic manipulation techniques offer powerful tools to modify biosynthetic pathways, leading to increased production of target compounds. These strategies primarily involve the overexpression of key enzymes, the suppression of competing pathways, and the introduction of novel enzymatic activities. researchgate.netmdpi.com
One of the common approaches is the overexpression of genes encoding rate-limiting enzymes in the BIA pathway. For instance, the overexpression of putrescine N-methyltransferase (PMT), a key enzyme in the biosynthesis of nicotine (B1678760) and tropane (B1204802) alkaloids which share precursors with BIAs, has been shown to increase nicotine content in Nicotiana sylvestris. nih.gov Similarly, the overexpression of hyoscyamine (B1674123) 6β-hydroxylase in Atropa belladonna successfully converted the plant's primary alkaloid, hyoscyamine, into the more valuable scopolamine. pnas.org These studies highlight the potential of upregulating specific enzymatic steps to enhance the production of desired alkaloids.
Ectopic expression, which involves introducing a gene into a plant species where it is not normally expressed, has also been used to diversify alkaloid profiles. When (S)-scoulerine 9-O-methyltransferase (SMT) from Coptis japonica was expressed in Eschscholzia californica cells, it led to the production of novel BIAs not typically found in the California poppy. nih.govnih.govresearchgate.net This demonstrates that introducing new enzymatic activities can create novel metabolic pathways and lead to the synthesis of a wider range of compounds. nih.gov
These genetic manipulation strategies provide a versatile toolkit for enhancing the production of (S)-N-Methylcoclaurine and other valuable alkaloids in plants. The choice of strategy depends on the specific target compound and the metabolic network of the host plant.
| Genetic Manipulation Strategy | Target Gene/Enzyme | Plant System | Observed Outcome | Reference |
| Overexpression | Berberine (B55584) Bridge Enzyme (BBE) | Eschscholzia californica root cultures | 5.8-fold increase in total downstream alkaloids. | nih.gov |
| RNAi Silencing | Codeinone (B1234495) Reductase (COR) | Papaver somniferum | Accumulation of (S)-reticuline, an intermediate 7 steps upstream. | nih.gov |
| Antisense Suppression | Berberine Bridge Enzyme (BBE) | Eschscholzia californica root cultures | Elevated levels of (S)-reticuline and silencing of BIA production. | nih.gov |
| Ectopic Expression | Coptis japonica Scoulerine-9-O-methyltransferase (CjSMT) | Eschscholzia californica cells | Production of novel alkaloids and enhanced diversification of the alkaloid profile. | nih.gov |
Pathway Flux Redirection and Balancing for Target Compound Accumulation
Achieving high-level accumulation of a target compound like (S)-N-Methylcoclaurine requires not only the enhancement of its biosynthetic pathway but also the careful management of metabolic flux. This involves redirecting precursor molecules from primary metabolism and competing secondary metabolic pathways towards the desired product and balancing the expression of pathway enzymes to avoid the accumulation of toxic intermediates and minimize the metabolic burden on the host. nih.gov
A key strategy for pathway flux redirection is the downregulation of competing pathways that draw from the same pool of precursors. The biosynthesis of BIAs begins with the amino acid L-tyrosine. researchgate.net By suppressing pathways that also utilize tyrosine, more of this precursor can be channeled into BIA production. CRISPR interference (CRISPRi) has emerged as a powerful tool for simultaneously repressing multiple genes in competing pathways to redirect metabolic flux towards a target metabolite. nih.gov For example, in Escherichia coli engineered to produce isopentenol, a CRISPRi system was used to knock down competing endogenous genes, resulting in a significant increase in product titer. nih.gov This principle can be applied to plant systems to enhance BIA synthesis.
Another critical aspect is the potential for feedback inhibition, where the accumulation of a downstream product inhibits an upstream enzyme. When codeinone reductase was silenced in opium poppy, the unexpected accumulation of reticuline instead of codeinone suggested the presence of such a feedback mechanism. nih.gov Understanding and engineering these regulatory loops is crucial for maintaining a high metabolic flux.
| Strategy | Approach | System | Key Finding | Reference |
| Pathway Competition Management | CRISPRi-mediated repression of competing genes | Escherichia coli | Increased production of the target metabolite by redirecting precursor availability. | nih.gov |
| Feedback Regulation | RNAi silencing of a downstream enzyme (COR) | Papaver somniferum | Accumulation of an early pathway intermediate (reticuline), suggesting feedback control. | nih.gov |
| Creation of New Branches | Ectopic expression of a novel enzyme (CjSMT) | Eschscholzia californica | Diversion of metabolic intermediates to produce new classes of alkaloids. | nih.gov |
| Enzyme Expression Balancing | Tuning enzyme expression levels | Engineered Yeast | Enables maximal pathway flux and minimizes the metabolic burden on the host cell. | nih.govnih.gov |
| Interaction with Primary Metabolism | Overexpression and suppression of BBE | Eschscholzia californica | Altered expression levels of a BIA pathway enzyme significantly impacted cellular amino acid pools. | nih.gov |
Phytochemical Distribution and Chemotaxonomic Significance
Occurrence Across Diverse Plant Taxa
The presence of (S)-N-Methylcoclaurine is a defining characteristic of several plant families, particularly within the order Ranunculales. It functions as a central hub in the metabolic pathways leading to a vast diversity of alkaloids.
Papaveraceae (e.g., Papaver somniferum, Eschscholzia californica, Corydalis yanhusuo)
The poppy family, Papaveraceae, is a well-known source of a rich variety of benzylisoquinoline alkaloids, with (S)-N-Methylcoclaurine playing a pivotal role as a key intermediate.
In the opium poppy (Papaver somniferum), (S)-N-Methylcoclaurine is an essential precursor for the biosynthesis of morphinan (B1239233) alkaloids like morphine and codeine, as well as other benzylisoquinoline alkaloids such as papaverine (B1678415) and noscapine (B1679977). openagrar.deresearchgate.net The biosynthetic pathway originates from (S)-norcoclaurine and proceeds through several enzymatic steps, including the formation of (S)-N-Methylcoclaurine, to the crucial intermediate (S)-reticuline. researchgate.netnih.govnih.gov A key conversion in this pathway is the hydroxylation of (S)-N-Methylcoclaurine to (S)-3'-hydroxy-N-methylcoclaurine, a reaction catalyzed by the enzyme (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1). nih.gov
Similarly, the California poppy (Eschscholzia californica) utilizes (S)-N-Methylcoclaurine to produce its characteristic benzophenanthridine alkaloids, including sanguinarine (B192314) and macarpine. frontiersin.orgnih.gov The pathway also proceeds through (S)-reticuline, which acts as a branch-point intermediate for the synthesis of these compounds. frontiersin.orgnih.govplos.org The enzyme (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) is also integral to this process. nih.govplos.org
Corydalis yanhusuo, a staple in traditional Chinese medicine, is abundant in various isoquinoline (B145761) alkaloids. mdpi.com The biosynthesis of these compounds, such as tetrahydropalmatine, relies on (S)-N-Methylcoclaurine as a key intermediate. nih.govplos.org The gene for (S)-N-methylcoclaurine 3'-hydroxylase (NMCH) has been identified in Corydalis yanhusuo, confirming the plant's ability to convert (S)-N-Methylcoclaurine to (S)-3'-hydroxy-N-methylcoclaurine, a precursor to (S)-reticuline. nih.govresearchgate.net
Table 1: Occurrence and Derived Products of (S)-N-Methylcoclaurine in Papaveraceae
| Species | Key Alkaloid Products Derived from (S)-N-Methylcoclaurine |
|---|---|
| Papaver somniferum | Morphine, Codeine, Papaverine, Noscapine |
| Eschscholzia californica | Sanguinarine, Macarpine |
| Corydalis yanhusuo | Tetrahydropalmatine and other protoberberine alkaloids |
Nelumbonaceae (e.g., Nelumbo nucifera)
The sacred lotus (B1177795) (Nelumbo nucifera), the sole species in the Nelumbonaceae family, is known for its production of a variety of benzylisoquinoline alkaloids. nih.govmdpi.com In a notable divergence from the Papaveraceae, where (S)-reticuline is the central branch-point, in Nelumbo nucifera, (S)-N-Methylcoclaurine itself can act as a key branch-point for the biosynthesis of aporphine (B1220529) and bisbenzylisoquinoline alkaloids. nih.govsemanticscholar.orgmaxapress.com This suggests a different evolutionary trajectory for benzylisoquinoline alkaloid biosynthesis in the Nelumbonaceae. nih.gov Both (R)- and (S)-N-methylcoclaurine have been identified in the plant, and the intricate biosynthetic pathways leading to its diverse alkaloid profile are an active area of research. nih.govmdpi.com
**Table 2: Role of (S)-N-Methylcoclaurine in *Nelumbo nucifera***
| Species | Role of (S)-N-Methylcoclaurine |
|---|---|
| Nelumbo nucifera | Branch-point intermediate for aporphine and bisbenzylisoquinoline alkaloids |
Berberidaceae (e.g., Berberis stolonifera)
The Berberidaceae family is another significant producer of benzylisoquinoline alkaloids, with berberine (B55584) being a prominent example. In cell cultures of Berberis stolonifera, (S)-N-Methylcoclaurine serves as a substrate in the biosynthesis of bisbenzylisoquinoline alkaloids such as berbamunine (B191780). nih.gov Interestingly, feeding studies have revealed that while (S)-N-Methylcoclaurine is incorporated into protoberberine alkaloids, the pathway leading to bisbenzylisoquinoline alkaloids shows a preference for the (R)-enantiomer, (R)-N-Methylcoclaurine. This demonstrates a notable stereochemical complexity in the alkaloid biosynthesis within this family.
Table 3: (S)-N-Methylcoclaurine in Berberidaceae
| Species | Role of (S)-N-Methylcoclaurine |
|---|---|
| Berberis stolonifera | Precursor to protoberberine alkaloids and involved in the biosynthesis of bisbenzylisoquinoline alkaloids |
Menispermaceae (e.g., Stephania tetrandra, Stephania intermedia, Tinospora cordifolia)
The Menispermaceae, or moonseed family, is distinguished by the presence of bisbenzylisoquinoline and aporphine alkaloids.
In Stephania tetrandra, (S)-N-Methylcoclaurine is a vital precursor in the biosynthesis of tetrandrine, a primary medicinal compound of the plant. nih.gov The biosynthetic route from L-tyrosine to (S)-N-Methylcoclaurine is believed to be conserved with other benzylisoquinoline alkaloid-producing plants. nih.gov A cytochrome P450 enzyme capable of the 3'-hydroxylation of (S)-N-Methylcoclaurine has been identified in this species. nih.gov
Research into Stephania intermedia has led to the characterization of methyltransferases involved in benzylisoquinoline alkaloid biosynthesis, which points to the activity of the metabolic pathway involving (S)-N-Methylcoclaurine.
While detailed studies on the complete biosynthetic pathway in Tinospora cordifolia are limited, the presence of protoberberine alkaloids in this plant strongly suggests that (S)-N-Methylcoclaurine is a probable intermediate in their formation.
Table 4: (S)-N-Methylcoclaurine in Menispermaceae
| Species | Key Alkaloid Products Derived from (S)-N-Methylcoclaurine |
|---|---|
| Stephania tetrandra | Tetrandrine |
| Stephania intermedia | Various benzylisoquinoline alkaloids |
| Tinospora cordifolia | Protoberberine alkaloids |
Annonaceae (e.g., Annona muricata)
The Annonaceae family is a large and diverse family of flowering plants known for producing a wide range of alkaloids, including aporphines and benzylisoquinolines. Although direct evidence for the occurrence of (S)-N-Methylcoclaurine in soursop (Annona muricata) is not extensively documented, the isolation of N-methylcoclaurine from other species within the Annona genus suggests its likely role as a precursor. jscimedcentral.com The structural variety of alkaloids found in the Annonaceae family indicates a conserved biosynthetic pathway that would involve key intermediates such as (S)-N-Methylcoclaurine.
Table 5: Postulated Role of (S)-N-Methylcoclaurine in Annonaceae
| Species | Postulated Role |
|---|---|
| Annona muricata | Likely precursor to aporphine and other benzylisoquinoline alkaloids |
Atherospermataceae
The Atherospermataceae is a family of flowering plants belonging to the order Laurales. Specific information regarding the presence and function of (S)-N-Methylcoclaurine within this family is not widely available. However, the known phytochemical profiles of some species in this order, which include isoquinoline alkaloids, suggest that the fundamental biosynthetic pathways involving (S)-N-Methylcoclaurine may be present. Further phytochemical research is necessary to confirm its distribution and chemotaxonomic relevance in this family.
Euphorbiaceae (e.g., Croton)
The Euphorbiaceae family, and specifically the large genus Croton, is well-documented for producing a diverse range of secondary metabolites, most notably diterpenoids. nih.gov However, alongside these compounds, the presence of alkaloids, including those of the benzylisoquinoline class, has been confirmed in several species. scielo.brscielo.br
Research indicates that the red sap or latex characteristic of many Croton species contains alkaloids, which have been described as taspine (B30418) or other benzylisoquinoline-like compounds. scielo.brresearchgate.net A thesis has explicitly focused on the benzylisoquinoline alkaloids from the Croton genus. More detailed investigations into species like Croton draco have begun to unravel the specific biosynthetic pathways. nih.gov This research identified genes for enzymes involved in BIA synthesis, such as (S)-N-methylcoclaurine 3′-hydroxylase, which directly uses (S)-N-methylcoclaurine as its substrate. nih.gov The presence of this enzyme strongly implies the existence of (S)-N-methylcoclaurine in this species. Further studies on Croton linearis have also led to the isolation of BIA-type alkaloids, including laudanidine. researchgate.net While diterpenoids are the most common class of compounds reported from Croton, the genus is a confirmed source of various alkaloids, including proaporphine and amide types. mdpi.com
Table 1: Major Secondary Metabolite Classes in the Genus Croton
| Metabolite Class | Examples | Reference |
|---|---|---|
| Alkaloids | Benzylisoquinoline-like compounds, Taspine, Magnoflorine (B1675912), Laudanidine, Proaporphine alkaloids | scielo.brresearchgate.netnih.govresearchgate.net |
| Diterpenoids | Clerodanes, Kauranes, Labdanes, Phorbol esters, Trachylobanes | nih.govresearchgate.net |
| Flavonoids | Proanthocyanidins, Catechin, Epicatechin | nih.gov |
| Volatile Oils | Phenylpropanoids (Anethole, Methyleugenol) | scielo.br |
Lauraceae (e.g., Actinodaphne speciosa)
The Lauraceae family is a well-established source of benzylisoquinoline alkaloids. nih.gov The genus Actinodaphne contributes to this distinction, with phytochemical investigations revealing a variety of isoquinoline alkaloids. ajol.info A study specifically on Actinodaphne speciosa, a species endemic to Sri Lanka, confirmed the presence of aporphine alkaloids. wikipedia.org Aporphines are a major subgroup of BIAs that are biosynthetically derived from (S)-N-methylcoclaurine.
Further research on other species within the genus, such as Actinodaphne pruinosa, has led to the isolation of several related alkaloids, including boldine, norboldine, laurotetanine, and the key BIA intermediate, reticuline (B1680550). ajol.info The formation of (S)-reticuline is a critical step in BIA biosynthesis, occurring directly after the hydroxylation and subsequent O-methylation of (S)-N-methylcoclaurine. The presence of these downstream products in the Actinodaphne genus serves as strong evidence for the occurrence of (S)-N-methylcoclaurine as their metabolic precursor. Preliminary phytochemical screening of other species like Actinodaphne sesquipedalis also indicates a high concentration of alkaloids. nih.gov
Table 2: Benzylisoquinoline Alkaloids Identified in the Genus Actinodaphne
| Alkaloid | Species | Alkaloid Subclass | Reference |
|---|---|---|---|
| Aporphine alkaloids | Actinodaphne speciosa | Aporphine | wikipedia.org |
| Boldine | Actinodaphne pruinosa | Aporphine | ajol.info |
| Norboldine | Actinodaphne pruinosa | Aporphine | ajol.info |
| Laurotetanine | Actinodaphne pruinosa | Aporphine | ajol.info |
Chemotaxonomic Markers and Phylogenetic Implications
The distribution of benzylisoquinoline alkaloids across the plant kingdom is not random and holds significant value for chemotaxonomy—the classification of plants based on their chemical constituents. BIAs are predominantly found in the order Ranunculales and the eumagnoliids, with sporadic occurrences in families such as Lauraceae and Euphorbiaceae. nih.govoup.com This restricted distribution suggests a common evolutionary origin for the biosynthetic pathway.
Biochemical and phylogenetic studies support the monophyletic origin of BIA biosynthesis, meaning the complex enzymatic machinery required to produce these alkaloids likely evolved only once in a common ancestor before the emergence of the eudicots. nih.gov The presence of the gene for (S)-norcoclaurine synthase (NCS), the enzyme catalyzing the first committed step in the pathway, serves as a molecular fingerprint for this biosynthetic capacity. nih.gov Therefore, the presence of (S)-N-Methylcoclaurine and its derivatives can be used as a marker to trace these evolutionary lineages.
Within a genus, the specific profile of alkaloids can act as a chemotaxonomic marker to distinguish between species. For instance, the high diversity of alkaloid structures within the genus Actinodaphne has been suggested as a tool for species-level classification. ajol.info Similarly, chemical affinities within the large Croton genus allow for the grouping of species based on their dominant secondary metabolite profiles, such as those that primarily produce alkaloids versus those that produce diterpenes like kauranes or trachylobanes. scielo.brresearchgate.net The specific branch pathways originating from (S)-N-methylcoclaurine and (S)-reticuline that a plant utilizes are thus informative of its phylogenetic position.
Intra-Plant Distribution of (S)-N-Methylcoclaurine and Related Alkaloids
The biosynthesis and accumulation of (S)-N-Methylcoclaurine and subsequent BIAs are often confined to specific tissues and cell types within a plant, reflecting a sophisticated level of metabolic organization. nih.govnih.gov
In opium poppy (Papaver somniferum), a model organism for BIA research, the biosynthetic pathway is intricately localized within the phloem. researchgate.net Different enzymatic steps are spatially separated between companion cells, sieve elements, and specialized latex-producing cells known as laticifers. nih.govnih.gov While the final alkaloid products like morphine accumulate in the latex of laticifers, the biosynthesis involves intercellular transport of intermediates. nih.gov Gene transcript analysis has shown that the enzyme responsible for converting (S)-N-methylcoclaurine, CYP80B1 ((S)-N-methylcoclaurine 3'-hydroxylase), is expressed in numerous parts of the mature plant, including the root, stem, and leaf, indicating a widespread capacity for this part of the pathway. nih.gov
This tissue- and cell-specific distribution is not unique to poppy. In Argemone mexicana (Mexican prickly poppy), a distinct distribution pattern is observed where protoberberine alkaloids like berberine are found in both roots and aerial tissues, while benzophenanthridine alkaloids such as sanguinarine are primarily restricted to the roots of the mature plant. redalyc.org In the Euphorbiaceae family, studies on Croton draco suggest that the BIA magnoflorine is synthesized in a specific cell type before being transported to laticifer cells, where it is converted to and stored as taspine. nih.gov This compartmentalization highlights that the location of (S)-N-Methylcoclaurine synthesis and its subsequent conversions are highly regulated and integrated into the plant's anatomy and development.
Table 3: Intra-Plant Localization of Benzylisoquinoline Alkaloid (BIA) Biosynthesis and Accumulation
| Plant Species | Primary Tissues/Cells Involved | Key Findings | Reference |
|---|---|---|---|
| Papaver somniferum (Opium Poppy) | Phloem (Sieve elements, Companion cells), Laticifers | Biosynthesis is compartmentalized across multiple cell types requiring intercellular transport of intermediates. Final products accumulate in latex. | nih.govresearchgate.netnih.gov |
| Argemone mexicana (Mexican Prickly Poppy) | Roots, Stems, Leaves | Alkaloid profiles are tissue-specific. Berberine is found in roots and aerial parts; sanguinarine is mainly in roots. | redalyc.org |
Analytical Methodologies for S N Methylcoclaurine Research
Chromatographic Separation and Quantification
Chromatographic techniques are fundamental to the analysis of (S)-N-methylcoclaurine, enabling its separation from complex mixtures such as plant extracts or microbial fermentation broths. High-resolution separation is critical for accurate quantification and subsequent structural analysis.
Ultra-High-Performance Liquid Chromatography (UPLC) is a powerful technique for the rapid and efficient separation of isoquinoline (B145761) alkaloids, including (S)-N-methylcoclaurine. By utilizing columns with sub-2 µm particle sizes, UPLC systems achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC.
In a typical UPLC method for benzylisoquinoline alkaloid analysis, a C18 reversed-phase column is employed. Gradient elution is commonly used to resolve compounds with varying polarities. A representative mobile phase consists of a two-solvent system, such as water with an acidic modifier (e.g., 0.1% formic acid) as solvent A and an organic solvent like acetonitrile (B52724) or methanol (B129727) as solvent B. The gradient program is optimized to ensure baseline separation of (S)-N-methylcoclaurine from its precursors, such as (S)-coclaurine, and its downstream metabolites. The high resolution of UPLC is particularly advantageous for separating stereoisomers, which is crucial in the study of benzylisoquinoline alkaloid biosynthesis where enzyme stereospecificity is paramount.
The following table summarizes typical UPLC parameters used for the analysis of related benzylisoquinoline alkaloids, which are applicable to (S)-N-methylcoclaurine research.
| Parameter | Typical Value |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 25 - 40°C |
| Detection | UV (e.g., 280 nm) or Mass Spectrometry |
This table presents a generalized set of UPLC conditions applicable for the separation of benzylisoquinoline alkaloids.
High-Performance Liquid Chromatography (HPLC) remains a widely used and robust technique for the separation and quantification of (S)-N-methylcoclaurine. elsevierpure.com Similar to UPLC, reversed-phase chromatography on a C18 column is the most common approach. elsevierpure.com The separation is influenced by the pH and composition of the mobile phase, which can be adjusted to optimize the resolution of target alkaloids. elsevierpure.com
For instance, a gradient elution with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile can effectively separate a range of isoquinoline alkaloids. elsevierpure.com The addition of modifiers like triethylamine (B128534) can improve peak shape for basic compounds like (S)-N-methylcoclaurine by minimizing interactions with residual silanol (B1196071) groups on the stationary phase. elsevierpure.com Diode-array detection (DAD) is often coupled with HPLC, providing UV spectral information that can aid in peak identification. scielo.br Chiral HPLC methods, employing cyclodextrin-based or polysaccharide-based chiral stationary phases, have been developed for the separation of benzyltetrahydroisoquinoline enantiomers, which is essential for stereochemical studies of biosynthetic pathways. nih.gov
Below is a table outlining common HPLC parameters for benzylisoquinoline alkaloid analysis.
| Parameter | Typical Value |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Buffered aqueous solution (e.g., ammonium acetate) and organic solvent (e.g., acetonitrile/methanol) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | Ambient to 40°C |
| Detection | Diode-Array Detector (DAD) or Mass Spectrometry |
This table provides a summary of typical HPLC conditions that can be adapted for the analysis of (S)-N-methylcoclaurine.
Mass Spectrometry-Based Identification and Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of (S)-N-methylcoclaurine. When coupled with chromatographic separation, it provides high sensitivity and specificity, enabling the confident identification of compounds even at low concentrations.
Quadrupole Time-of-Flight (QTOF) mass spectrometry, particularly when coupled with UPLC, offers high-resolution and accurate mass measurements, which are crucial for determining the elemental composition of (S)-N-methylcoclaurine and its metabolites. nih.gov The high mass accuracy of QTOF-MS allows for the confident assignment of molecular formulas to precursor and product ions. scispace.com
Tandem mass spectrometry (MS/MS) on a QTOF instrument involves selecting the precursor ion of (S)-N-methylcoclaurine, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. researchgate.net The fragmentation pattern provides valuable structural information. For benzylisoquinoline alkaloids, characteristic fragmentation pathways include cleavage of the bonds around the nitrogen atom and retro-Diels-Alder reactions. nih.govresearchgate.net These fragmentation patterns can be used to differentiate between isomers and to elucidate the structure of novel derivatives. The accurate mass measurement of these fragments further aids in their structural assignment. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the targeted quantification and identification of (S)-N-methylcoclaurine in complex biological matrices. researchgate.net This method often employs a triple quadrupole or ion trap mass spectrometer. In targeted analysis, the instrument is set to monitor specific precursor-to-product ion transitions for the analyte of interest, a mode known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM).
For (S)-N-methylcoclaurine (m/z 300.16), a characteristic transition would involve the precursor ion and a prominent fragment ion. cjnmcpu.com For example, in one study, N-methylcoclaurine was identified with a precursor ion at m/z 300.25 and a product ion at m/z 107.15. cjnmcpu.com This high selectivity allows for accurate quantification even in the presence of co-eluting interfering compounds. LC-MS/MS has been successfully applied to characterize isoquinoline alkaloids in crude plant extracts, demonstrating its power for rapid and direct analysis. nih.gov
The following table details representative mass spectrometry parameters for the analysis of (S)-N-methylcoclaurine and related compounds.
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | ~300.16 m/z |
| Collision Energy (CID) | Optimized for specific instrument and compound (e.g., 10-40 eV) |
| Key Fragment Ions | Dependent on structure, often involving cleavage around the isoquinoline core |
| Mass Analyzer | Quadrupole Time-of-Flight (QTOF), Triple Quadrupole (QqQ), Ion Trap |
This table outlines typical mass spectrometry settings for the analysis of (S)-N-methylcoclaurine.
Enzyme Assay Protocols and Kinetic Analysis
Understanding the enzymatic reactions involving (S)-N-methylcoclaurine requires robust enzyme assay protocols and detailed kinetic analysis. These studies are vital for characterizing the enzymes responsible for its biosynthesis and further conversion, such as coclaurine (B195748) N-methyltransferase (CNMT) and (S)-N-methylcoclaurine 3'-hydroxylase (NMCH).
Enzyme assays for CNMT, which catalyzes the formation of (S)-N-methylcoclaurine from (S)-coclaurine, typically involve incubating the enzyme with its substrates, (S)-coclaurine and the methyl donor S-adenosyl-L-methionine (SAM). nih.govwikipedia.org The reaction progress can be monitored by quantifying the formation of (S)-N-methylcoclaurine over time using HPLC or LC-MS/MS. researchgate.net
Kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), are determined by measuring the initial reaction velocity at varying substrate concentrations. For example, kinetic studies on CNMT have revealed its substrate specificity and catalytic efficiency. nih.gov Site-directed mutagenesis combined with kinetic analysis has been used to identify key amino acid residues in the active site that are crucial for substrate binding and catalysis. nih.gov Similarly, assays for NMCH, a cytochrome P450 enzyme, involve microsomal preparations and require NADPH as a cofactor. The formation of the hydroxylated product is monitored by chromatographic methods. researchgate.net These enzymatic studies are fundamental to the metabolic engineering of microorganisms for the production of valuable benzylisoquinoline alkaloids. nih.gov
Transcriptomic and Metabolomic Profiling
Transcriptomic and metabolomic profiling are powerful analytical methodologies used to investigate the biosynthesis of (S)-N-Methylcoclaurine and other benzylisoquinoline alkaloids (BIAs). These approaches provide a comprehensive overview of gene expression and metabolite accumulation, enabling researchers to identify candidate genes and elucidate regulatory networks involved in these complex pathways.
Integration of transcriptomics and metabolomics has been successfully applied to various BIA-producing plants. frontiersin.org For instance, in Corydalis yanhusuo, a combination of full-length transcriptomics and targeted metabolomics led to the identification of 101 full-length transcripts and 19 metabolites involved in the BIA biosynthetic pathway. oup.com This integrated approach helps to correlate gene expression patterns with the accumulation of specific alkaloids, reinforcing the reliability of the analyses. oup.com Similarly, a study on 20 different BIA-producing plant species utilized deep-sequencing transcriptome libraries to identify approximately 850 gene candidates potentially involved in alkaloid biosynthesis. nih.gov Expression analysis of these candidates provides a basis for selecting genes for further functional characterization. nih.gov
In Papaver somniferum (opium poppy), metabolite and gene transcript profiling have been used to investigate the effects of altered alkaloid levels on primary metabolism. nih.gov Such studies have shown that variations in alkaloid accumulation are often linked to differential expression of genes specifically involved in BIA biosynthesis. nih.gov For example, a low-alkaloid cultivar showed increased accumulation of the precursor tyramine (B21549) and reduced levels of certain primary metabolites, which correlated with changes in the expression of relevant biosynthetic genes. nih.gov
Metabolomic analysis, often performed using techniques like ¹H nuclear magnetic resonance (NMR) and mass spectrometry, allows for the quantification of a wide range of metabolites. nih.gov In Phellodendron amurense, a metabolome and transcriptome association study was conducted to unravel the BIA biosynthetic pathways, which are largely unknown in this species. nih.gov Weighted gene co-expression network analysis (WGCNA) is a common computational method used in these studies to identify modules of co-expressed genes that are highly correlated with the accumulation of specific metabolites. nih.gov
These integrated omics approaches have significantly advanced our understanding of BIA biosynthesis by:
Identifying novel enzyme-encoding genes. frontiersin.org
Providing insights into the transcriptional regulation of these pathways. frontiersin.orgoup.com
Highlighting potential metabolic bottlenecks. nih.gov
Facilitating the metabolic engineering of microorganisms for the production of valuable alkaloids. nih.gov
Table 1: Examples of Transcriptomic and Metabolomic Studies in BIA-Producing Plants
| Plant Species | Analytical Approach | Key Findings |
| Corydalis yanhusuo | Full-length transcriptomics and targeted metabolomics | Identified 101 full-length transcripts and 19 metabolites in the BIA pathway. oup.com |
| 20 BIA-producing species | Deep-sequencing transcriptome libraries | Identified ~850 candidate genes involved in alkaloid biosynthesis. nih.gov |
| Papaver somniferum | ¹H NMR metabolite profiling and real-time PCR | Correlated alkaloid levels with the expression of biosynthetic genes and changes in primary metabolism. nih.gov |
| Phellodendron amurense | Metabolome and transcriptome association study with WGCNA | Identified correlations between BIA accumulation and transcript expression profiles. nih.gov |
Computational Approaches in Enzyme Mechanism Elucidation
Computational methods are indispensable tools for elucidating the mechanisms of enzymes involved in the biosynthesis of (S)-N-Methylcoclaurine, such as coclaurine N-methyltransferase (CNMT). These approaches complement experimental data by providing detailed insights into enzyme structure, substrate binding, and catalytic mechanisms at an atomic level.
Homology Modeling of Enzyme Structures
Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional (3D) structure of a protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the "template"). wikipedia.org This method is particularly useful when an experimental structure of the target protein is unavailable. researchgate.netmdpi.com The accuracy of the resulting model is highly dependent on the sequence identity between the target and the template; models built on templates with over 50% sequence identity are generally considered accurate enough for applications like drug discovery. nih.gov
The process of homology modeling involves several key steps:
Template Selection: Identifying one or more known protein structures that are homologous to the target sequence. wikipedia.org This is often done using sequence alignment tools like BLAST. nih.gov
Target-Template Alignment: Aligning the target sequence with the template sequence(s). wikipedia.org
Model Building: Generating the 3D coordinates for the target protein's backbone and side chains based on the alignment and the template structure. nih.gov
Model Refinement and Validation: Optimizing the model's geometry and assessing its quality using various computational tools. researchgate.netyasara.org
In the context of (S)-N-Methylcoclaurine research, homology modeling can be applied to enzymes like CNMT or norcoclaurine synthase (NCS) to understand their structure-function relationships. mdpi.com For example, a homology model of the catalytic domain of human DNA methyltransferase 1 (DNMT1) was developed to study its inhibitors. nih.gov Although not directly related to (S)-N-Methylcoclaurine, this demonstrates the utility of homology modeling in studying methyltransferases. The crystal structure of CNMT from Coptis japonica has been solved, revealing a typical class I methyltransferase fold. nih.govresearchgate.net However, for CNMTs from other plant species where crystal structures are not available, homology modeling would be a valuable tool.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. mdpi.com It is widely used to study protein-ligand interactions and to screen for potential inhibitors or substrates of enzymes. mdpi.commdpi.com
In the study of (S)-N-Methylcoclaurine biosynthesis, molecular docking can be used to simulate the binding of substrates like (S)-coclaurine and the cofactor S-adenosyl-L-methionine (AdoMet) to the active site of CNMT. For instance, docking studies with the crystal structure of C. japonica CNMT have provided insights into its substrate specificity and catalytic mechanism. nih.govresearchgate.net Models derived from docking (R)- and (S)-coclaurine into the CNMT active site helped to propose a mechanism where the histidine residue H208 acts as a general base to deprotonate the substrate's ammonium ion, facilitating the nucleophilic attack on the methyl group of AdoMet. researchgate.net
Molecular docking simulations have also been applied to other enzymes in the BIA pathway. For example, computational studies on norcoclaurine synthase (NCS) from Thalictrum flavum have used molecular docking, among other methods, to investigate its reaction mechanism and stereospecificity. mdpi.comnih.gov These computational approaches are powerful for generating hypotheses about enzyme mechanisms that can then be tested experimentally through site-directed mutagenesis and kinetic analyses. nih.gov
Table 2: Computational Approaches in BIA Enzyme Research
| Enzyme | Computational Method | Research Focus | Key Findings |
| Coclaurine N-methyltransferase (CNMT) | Molecular Docking | Substrate binding and catalytic mechanism | Proposed a role for H208 as a general base in catalysis. researchgate.net |
| Norcoclaurine Synthase (NCS) | Homology Modeling, Molecular Docking, QM/MM | Catalytic properties and rational engineering | Identified key residues for stereospecificity and proposed mutations to enhance catalytic efficiency. mdpi.comnih.gov |
| DNA Methyltransferase 1 (DNMT1) | Homology Modeling, Molecular Docking | Inhibitor binding | Revealed key hydrogen bond interactions with catalytically important residues. nih.gov |
Prospective Avenues in S N Methylcoclaurine Research
Discovery of Undiscovered Biosynthetic Enzymes and Pathways
The established biosynthetic route from (S)-N-methylcoclaurine proceeds primarily through its conversion to (S)-reticuline, a central precursor for morphinans, protoberberines, and benzophenanthridines. This conversion is catalyzed by the sequential action of (S)-N-methylcoclaurine 3'-hydroxylase (NMCH/CYP80B1) and 3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase (4'OMT). However, evidence suggests that this is not the sole metabolic fate of (S)-N-methylcoclaurine.
In certain plant species, such as the sacred lotus (B1177795) (Nelumbo nucifera), (S)-N-methylcoclaurine serves as a direct precursor for specific alkaloids, indicating the existence of alternative, yet-to-be-discovered biosynthetic pathways that bypass (S)-reticuline. Research efforts are increasingly focused on genome mining and transcriptomic analysis of diverse plant species known to produce unique BIAs. These approaches aim to identify novel enzymes, such as uncharacterized oxidoreductases, methyltransferases, or cytochrome P450s, that could catalyze new modifications of the (S)-N-methylcoclaurine scaffold. The discovery of such enzymes would not only fill gaps in our understanding of plant metabolic diversity but also provide new biocatalytic tools for synthetic biology applications. For instance, identifying enzymes that catalyze alternative ring closures or hydroxylations on the (S)-N-methylcoclaurine core could lead to the production of entirely new alkaloid structures.
Advanced Biocatalytic Applications and Enzymatic Cascade Development
The enzymes involved in (S)-N-methylcoclaurine biosynthesis are prime candidates for the development of biocatalytic cascades. These multi-enzyme, one-pot reaction systems offer a highly efficient and stereoselective means of synthesizing complex molecules, mimicking the elegance of natural biosynthetic pathways. researchgate.net A key focus is the creation of enzymatic cascades that can produce (S)-N-methylcoclaurine and its derivatives from simple, readily available precursors.
A typical cascade might start with the norcoclaurine synthase (NCS) catalyzed condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, followed by methylation steps catalyzed by norcoclaurine 6-O-methyltransferase (6OMT) and coclaurine (B195748) N-methyltransferase (CNMT) to yield (S)-N-methylcoclaurine. nih.gov Challenges in developing these cascades include ensuring enzyme compatibility, optimizing reaction conditions for multiple catalysts, and managing cofactor regeneration. For instance, the methyltransferase steps require the expensive cofactor S-adenosyl-L-methionine (SAM). Research is exploring in-situ SAM regeneration systems to make the process more economically viable. researchgate.netmdpi.com Furthermore, combining biocatalysts with chemocatalysts in chemoenzymatic cascades is a promising strategy to expand the range of possible transformations and create novel, non-natural derivatives. mdpi.com
Table 1: Key Enzymes in the Biosynthesis of (S)-N-Methylcoclaurine and its Immediate Derivatives
| Enzyme | Abbreviation | Function | Substrate(s) | Product |
| Norcoclaurine Synthase | NCS | Catalyzes the Pictet-Spengler condensation | Dopamine, 4-hydroxyphenylacetaldehyde | (S)-Norcoclaurine |
| Norcoclaurine 6-O-methyltransferase | 6OMT | Methylates the 6-hydroxyl group | (S)-Norcoclaurine | (S)-Coclaurine |
| Coclaurine N-methyltransferase | CNMT | Methylates the secondary amine | (S)-Coclaurine | (S)-N-Methylcoclaurine |
| (S)-N-methylcoclaurine 3'-hydroxylase | NMCH (CYP80B1) | Hydroxylates at the 3' position | (S)-N-Methylcoclaurine | (S)-3'-hydroxy-N-methylcoclaurine |
| 3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase | 4'OMT | Methylates the 4'-hydroxyl group | (S)-3'-hydroxy-N-methylcoclaurine | (S)-Reticuline |
Sustainable Bioproduction of (S)-N-Methylcoclaurine and Derivatives
The reliance on plant cultivation for obtaining BIAs is often inefficient and susceptible to environmental factors. nih.gov Metabolic engineering and synthetic biology offer a sustainable alternative by programming microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce (S)-N-methylcoclaurine and its valuable derivatives. nih.gov The entire biosynthetic pathway from simple sugars or amino acids like L-tyrosine to (S)-N-methylcoclaurine can be reconstituted in a microbial host. nih.govnih.gov
Achieving high-yield production requires significant research and optimization. This includes enhancing the precursor supply, balancing the expression levels of the biosynthetic enzymes, and minimizing the accumulation of toxic intermediates. Rational protein engineering, guided by structural and mechanistic studies of enzymes like NCS and CNMT, can be employed to improve their catalytic efficiency and stability within the heterologous host. nih.gov Furthermore, developing engineered microbes that can produce not only (S)-N-methylcoclaurine but also its downstream products like (S)-reticuline or even more complex alkaloids like morphine and codeine is a major goal in the field.
Deepening Understanding of Enzyme Structure-Function Relationships
A fundamental understanding of how the biosynthetic enzymes function at a molecular level is crucial for their effective application and engineering. nih.gov Structural biology, particularly X-ray crystallography, has been instrumental in this area. For example, the crystal structure of coclaurine N-methyltransferase (CNMT) has been solved, revealing a class I methyltransferase fold with distinct domains for binding the SAM cofactor and the alkaloid substrate. nih.gov
Such structural data, combined with site-directed mutagenesis, allows researchers to pinpoint key amino acid residues involved in substrate recognition, catalysis, and determining specificity. nih.govresearchgate.net This knowledge is invaluable for rationally engineering enzymes with improved properties, such as enhanced catalytic activity, altered substrate scope, or improved stability. researchgate.net For instance, understanding the active site architecture of CNMT can guide efforts to create variants that can methylate non-natural substrates, leading to the synthesis of novel BIA derivatives. nih.gov Similar detailed structural and functional studies are needed for other key enzymes in the pathway, such as NMCH, to build a comprehensive picture of the biosynthetic machinery.
Table 2: Research Focus on Enzyme Structure and Function
| Enzyme | Research Technique(s) | Key Findings/Goals |
| Coclaurine N-Methyltransferase (CNMT) | X-ray Crystallography, Site-Directed Mutagenesis | Elucidation of active site architecture, identification of key residues for substrate binding and catalysis, guiding protein engineering. nih.govresearchgate.net |
| Norcoclaurine Synthase (NCS) | X-ray Crystallography, QM/MM Modeling | Understanding the mechanism of stereoselective Pictet-Spengler cyclization, identifying mutations to enhance catalytic efficiency. nih.govresearchgate.net |
| (S)-N-methylcoclaurine 3'-hydroxylase (NMCH) | Homology Modeling, Functional Assays | Characterizing substrate specificity, understanding the mechanism of hydroxylation. |
Exploration of Stereospecificity and Enantiomeric Transformations
Stereochemistry is a defining feature of BIA biosynthesis and pharmacology. The pathway leading to medically important opiates proceeds exclusively through (S)-configured intermediates, including (S)-N-methylcoclaurine. The enzymes in this pathway, particularly NMCH, are highly specific for the (S)-enantiomer. However, some plant species are known to produce BIAs with the opposite (R)-stereochemistry, which involves a parallel pathway starting from (R)-norcoclaurine.
A fascinating avenue of research is the exploration of this stereospecificity and the potential for enzymatic or chemo-enzymatic "flipping" of stereocenters. Recent studies have demonstrated that it is possible to convert (S)-N-methylcoclaurine to (R)-N-methylcoclaurine in engineered microbes by introducing specific enzymes. This breakthrough opens the door to the synthetic production of a much wider range of BIA stereoisomers, including those not readily accessible from natural sources. Access to these (R)-enantiomers is of significant interest as they may possess unique or improved pharmacological activities compared to their naturally occurring (S)-counterparts. Further research into the enzymes that recognize and transform (R)-N-methylcoclaurine will be critical for expanding the synthetic capabilities of BIA production platforms.
Q & A
Q. How should researchers report preclinical studies involving (S)-N-Methylcoclaurine to ensure compliance with ethical guidelines?
- Methodological Answer :
- Animal Welfare : Follow ARRIVE 2.0 guidelines for in vivo experiments, including randomization and blinding .
- Conflict of Interest : Disclose funding sources (e.g., NIH grants) and patent applications .
- Data Availability : Provide synthetic protocols in Supplementary Materials for replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
